molecular formula C10H18N2O2 B1196289 Slaframine CAS No. 20084-93-9

Slaframine

Cat. No. B1196289
CAS RN: 20084-93-9
M. Wt: 198.26 g/mol
InChI Key: YYIUHLPAZILPSG-GUBZILKMSA-N
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Description

Slaframine is an bicyclic alkaloid mycotoxin that causes salivation (slobbers) in most animals . It is usually produced by the fungus Rhizoctonia leguminicola which is a common fungal pathogen of red clover (Trifolium pratense) that causes black patch disease in the plant .


Molecular Structure Analysis

This compound has the molecular formula C10H18N2O2 . It is a parasympathomimetic compound .


Chemical Reactions Analysis

The liver is the major site of this compound metabolism. It has been suggested that this compound is metabolized in the liver by a microsomal flavoprotein oxidase to the active metabolite consisting of a quaternary nitrogen separated from an acetate ester by two carbon atoms .

Scientific Research Applications

  • Exocrine Gland Stimulation : Slaframine is known to cause a sustained increase in the secretory activity of exocrine glands. It specifically stimulates the synthesis of digestive enzymes in the pancreas, resulting in increased protein synthesis and secretion (Aust, 1970).

  • Parasympathomimetic Properties : Derived from the fungus Rhizoctonia leguminicola, this compound is identified as a potent stimulator of exocrine glands with long-lasting effects and low toxicity. Its role in stimulating pancreatic activity and potentially aiding in protein synthesis has been highlighted (Aust, Broquist, Rinehart, 1968).

  • Ruminant Digestive Function : Studies have explored this compound's potential to alter fluid digesta flow and fermentation patterns in ruminants, indicating its influence on digestive processes (Froetschel et al., 1987).

  • Ruminal Fermentation and Bacterial Protein Synthesis : this compound administration has been shown to affect ruminal fermentation and improve the efficiency of ruminal bacterial protein production, suggesting potential benefits in feed utilization for ruminants (Froetschel et al., 1989).

  • Growth Hormone and Glucose Alteration : In broiler chicks, this compound administration resulted in increased plasma growth hormone and glucose concentrations, suggesting its impact on metabolic functions (Froetschel et al., 1987).

  • Endocrine and Metabolic Responses : In goats, this compound induced hyperglycemia and hyperinsulinemia, indicating its influence on endocrine functions and metabolic responses (Chapa et al., 1995).

  • Ruminal Motility in Cattle and Sheep : this compound has been shown to decrease the frequency of primary and secondary ruminal contractions in cattle and sheep, affecting digestive motility (Froetschel et al., 1986).

  • Effects on Broiler Chicks : Chronic administration of this compound in broiler chicks suggested its impact on digestive function, with changes observed in protein content and enzyme activities in the digesta (Froetschel et al., 1987).

  • Salivary Output and Acidosis in Beef Steers : this compound was found to increase salivary output in beef steers and reduce the decrease in ruminal pH associated with subacute acidosis, indicating its potential role in managing digestive health issues in livestock (Hibbard et al., 1995).

Mechanism of Action

Slaframine is a parasympathomimetic compound and causes increased secretion by salivary glands, pancreas, and other exocrine and endocrine glands. This is due to its activity as a cholinergic agonist .

Safety and Hazards

Slaframine causes a condition known as “slobbers syndrome” in livestock that have ingested contaminated feed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The timing of gene expression was similar in cultured fungus and inoculated leaves and agreed with the proposed biosynthetic pathway . Substantially more swainsonine was produced than slaframine during time course studies . Future research could focus on further understanding the biosynthesis of this compound and its effects on different animal species.

properties

IUPAC Name

[(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIUHLPAZILPSG-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN2C1CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCN2[C@H]1CC[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942108
Record name (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20084-93-9
Record name (-)-Slaframine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20084-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Slaframine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020084939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SLAFRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51H2386GWI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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